Product packaging for 3-(Dimethylamino)-4-hydroxybenzaldehyde(Cat. No.:)

3-(Dimethylamino)-4-hydroxybenzaldehyde

Cat. No.: B8547266
M. Wt: 165.19 g/mol
InChI Key: OENCWQXOHYCTIO-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Synthesis and Chemical Research

3-(Dimethylamino)-4-hydroxybenzaldehyde is a versatile compound with notable applications in organic synthesis and pharmaceuticals. chemimpex.com Its structural features make it a valuable intermediate in the synthesis of diverse and biologically significant molecules. chemimpex.com Researchers utilize this compound in the development of pharmaceuticals, particularly in the pursuit of new anti-cancer agents and drugs targeting neurological disorders. chemimpex.comglobalresearchonline.net Beyond pharmaceuticals, its utility extends to the manufacturing of dyes, agrochemicals, and various polymers. chemimpex.com The compound's ability to participate in a range of chemical reactions, such as condensation and nucleophilic addition, further broadens its applicability in synthetic chemistry. chemimpex.com In the realm of analytical chemistry, it can be employed as a reagent to aid in the identification and quantification of other compounds within complex mixtures. chemimpex.com

Overview of Structural Features and Their Relevance in Reaction Design

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the aldehyde (-CHO), the hydroxyl (-OH), and the dimethylamino (-N(CH₃)₂). The aldehyde group is a key reactive site, capable of undergoing oxidation to form a carboxylic acid or reduction to yield a primary alcohol. It is also susceptible to nucleophilic addition, a fundamental reaction in forming new carbon-carbon bonds. chemimpex.com

The hydroxyl group, being a phenolic hydroxyl, is weakly acidic and can participate in nucleophilic substitution reactions. Its presence, along with the electron-donating dimethylamino group, influences the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions. The dimethylamino group can also engage in electrostatic interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors in biological systems. This combination of functional groups allows for precise control in reaction design, enabling the synthesis of a wide range of derivatives with tailored properties. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 116546-04-4 chemimpex.com
Molecular Formula C₁₀H₁₃NO₂ chemimpex.com
Molecular Weight 179.22 g/mol sigmaaldrich.com
Appearance Light beige or Beige crystal powder chemimpex.com
Melting Point 86.45 °C chemchart.com

| Water Solubility | 3275.71 mg/L chemchart.com |

Historical Development and Key Milestones in the Study of Related Aldehyde Derivatives

The study of this compound is contextualized by the long history of research into simpler, related aromatic aldehydes. One of the most notable related compounds is p-dimethylaminobenzaldehyde, also known as Ehrlich's reagent. globalresearchonline.net For over a century, this compound has been widely used in analytical and biochemical assays, particularly for the detection of indoles. globalresearchonline.netontosight.airesearchgate.net The most established synthesis for p-dimethylaminobenzaldehyde involves the condensation of dimethylaniline with formaldehyde (B43269) and p-nitrosodimethylaniline, followed by hydrolysis. globalresearchonline.netorgsyn.org

Similarly, the isomers of hydroxybenzaldehyde (2-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde) have been extensively studied. wikipedia.orgwikipedia.org 4-Hydroxybenzaldehyde (B117250), for instance, is a precursor in the synthesis of pharmaceuticals like certain antibiotics and is also used in the fragrance industry. wikipedia.orgsinocurechem.com Research into these isomers has provided fundamental insights into how the position of the hydroxyl group affects the molecule's physical properties, such as melting point and solubility, due to differences in intermolecular and intramolecular hydrogen bonding. vaia.comquora.comvedantu.com For example, 4-hydroxybenzaldehyde has a significantly higher melting point (116 °C) than 2-hydroxybenzaldehyde (-7 °C) because the para-position allows for strong intermolecular hydrogen bonding, whereas the ortho-isomer forms weaker intramolecular hydrogen bonds. vaia.com This foundational knowledge of simpler substituted benzaldehydes has informed the synthesis and application of more complex derivatives like this compound.

Table 2: Comparison of this compound with Related Compounds

Compound Name Molecular Weight ( g/mol ) Key Structural Differences
4-Hydroxybenzaldehyde 122.12 wikipedia.org Lacks the dimethylamino group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) 152.15 Contains a methoxy (B1213986) group instead of a dimethylamino group.
p-Dimethylaminobenzaldehyde 149.19 globalresearchonline.net Lacks the hydroxyl group.

| This compound | 179.22 sigmaaldrich.com | Contains both hydroxyl and dimethylamino groups. |

Current Research Trends and Emerging Areas for Amino-Hydroxybenzaldehyde Scaffolds

The amino-hydroxybenzaldehyde scaffold, the core structure of this compound, is a subject of ongoing research for the development of novel compounds with potential therapeutic applications. Derivatives are actively being investigated for their potential anti-inflammatory and antioxidant properties. The structural framework is seen as a valuable starting point for creating more elaborate molecules.

Current research explores the use of such scaffolds in synthesizing a variety of heterocyclic compounds, which are integral to many clinically approved drugs. mdpi.com For example, hydroxybenzaldehyde derivatives are used as precursors in the synthesis of isoxazoles, a class of compounds known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. mdpi.com Furthermore, derivatives of 4-hydroxybenzaldehyde have been used to create α-aminophosphonates and Schiff bases, which have shown promising activity against breast carcinoma cells in preclinical studies. nih.govdovepress.comresearchgate.net The design of new molecules often involves modifying the core benzaldehyde (B42025) structure, for instance, by creating benzyloxybenzaldehyde scaffolds to enhance binding affinity to enzyme active sites, which has been explored in the development of selective enzyme inhibitors for cancer research. nih.gov These trends highlight the enduring importance of the amino-hydroxybenzaldehyde framework as a foundational structure in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B8547266 3-(Dimethylamino)-4-hydroxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(dimethylamino)-4-hydroxybenzaldehyde

InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-7(6-11)3-4-9(8)12/h3-6,12H,1-2H3

InChI Key

OENCWQXOHYCTIO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Dimethylamino 4 Hydroxybenzaldehyde and Its Analogs

Chemo- and Regioselective Synthesis Strategies

Achieving specific substitution patterns on an aromatic ring, especially one bearing multiple functional groups like 4-hydroxybenzaldehyde (B117250), requires precise control over reaction conditions and reagent choice. Chemo- and regioselectivity are paramount to avoid unwanted side reactions and to ensure the formation of the desired isomer in high yield.

Direct Functionalization Approaches

Direct functionalization aims to introduce the desired moiety onto a pre-existing aromatic core in a single, efficient step. For the synthesis of 3-(Dimethylamino)-4-hydroxybenzaldehyde, a state-of-the-art approach involves palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orgchemeurope.com This method is a powerful tool for forming carbon-nitrogen bonds.

The strategy would commence with a halogenated precursor, 3-bromo-4-hydroxybenzaldehyde, which can be synthesized from 4-hydroxybenzaldehyde. This precursor is then coupled with dimethylamine (B145610) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich biarylphosphine ligands often providing the best results by facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.com

ComponentExampleRole in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Phosphine Ligand XPhos, SPhos, BrettPhosStabilizes the catalyst and facilitates oxidative addition and reductive elimination. youtube.com
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates the deprotonation of the intermediate palladium complex. chemeurope.com
Solvent Toluene, DioxaneAprotic solvent to facilitate the reaction.

This interactive table outlines the typical components used in a Buchwald-Hartwig amination reaction for the synthesis of aryl amines.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to generate diverse libraries of substituted aromatic compounds. For instance, the well-known Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde (B43269), and an amine, is used to synthesize the isomeric compound 3-((dimethylamino)methyl)-4-hydroxybenzaldehyde when 4-hydroxybenzaldehyde is used as the phenolic substrate. The development of a novel MCR could, in principle, be designed to yield the target compound, potentially by involving a metal-catalyzed insertion or cyclization-aromatization sequence.

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of atom economy and operational simplicity. A plausible tandem strategy for accessing the target scaffold could involve a one-pot reduction and subsequent N-alkylation sequence. For example, a precursor like 4-hydroxy-3-nitrobenzaldehyde (B41313) could undergo catalytic hydrogenation to form the 3-amino intermediate, which, without isolation, could be subjected to reductive amination with formaldehyde in the same reaction vessel to yield the final N,N-dimethylated product. Such a sequence would depend on the careful selection of catalysts and reagents to ensure compatibility and sequential reactivity.

Precursor Design and Derivatization Routes

A more established and highly controlled method for synthesizing this compound involves a multi-step pathway starting from readily available phenolic materials. This approach allows for the precise and high-yielding installation of the required functional groups through a series of well-understood chemical transformations.

Utilization of Phenolic Starting Materials

The most logical and widely practiced route begins with the commercially available phenolic compound, 4-hydroxybenzaldehyde. The synthesis relies on the controlled introduction of functional groups at the C3 position, guided by the directing effects of the existing hydroxyl and aldehyde substituents.

The key steps in this precursor-based route are:

Nitration: The first step is the regioselective nitration of 4-hydroxybenzaldehyde. The strongly activating hydroxyl group directs electrophiles to the positions ortho to it (C3 and C5). Under controlled conditions, nitration with nitric acid yields 4-hydroxy-3-nitrobenzaldehyde as the major product. sigmaaldrich.combiosynth.com This nitro-substituted intermediate is a stable, crystalline solid and a crucial building block for the subsequent steps. chemicalbook.com

Reduction: The nitro group of 4-hydroxy-3-nitrobenzaldehyde is then reduced to a primary amino group to form 3-amino-4-hydroxybenzaldehyde (B3244675). nih.gov This transformation can be achieved using various reducing agents. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method, analogous to the reduction of similar nitroaromatic compounds. google.com Other methods, such as using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are also effective.

StepStarting MaterialReagents & ConditionsProduct
1. Nitration4-HydroxybenzaldehydeHNO₃, H₂SO₄ (or other nitrating agent), controlled temperature.4-Hydroxy-3-nitrobenzaldehyde sigmaaldrich.combiosynth.com
2. Reduction4-Hydroxy-3-nitrobenzaldehydeH₂, Pd/C catalyst in a suitable solvent (e.g., Ethanol, Ethyl Acetate). google.com3-Amino-4-hydroxybenzaldehyde nih.gov
3. Dimethylation3-Amino-4-hydroxybenzaldehydeFormaldehyde (aq.), reducing agent (e.g., NaBH₃CN), pH control. masterorganicchemistry.comscirp.orgThis compound

This interactive table summarizes a reliable multi-step synthetic route from 4-hydroxybenzaldehyde.

Introduction of the Dimethylamino Moiety

The final step in the derivatization route is the conversion of the primary amino group of 3-amino-4-hydroxybenzaldehyde into the target dimethylamino moiety.

Reductive Amination: This is the most efficient and selective method for this transformation. The primary amine is treated with an excess of formaldehyde in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through the initial formation of an imine, which is then reduced in situ to a secondary amine (the monomethylated product). This secondary amine can react again with another equivalent of formaldehyde to form an iminium ion, which is subsequently reduced to the final tertiary amine. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose as it selectively reduces imines and iminium ions in the presence of the aldehyde starting material. masterorganicchemistry.com Other modern reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used. The compatibility of reductive amination with phenolic hydroxyl groups makes it particularly suitable for this synthesis. scirp.org

Reducing AgentTypical Solvent(s)Key Features
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727), Ethanol, AcetonitrileHighly selective for imines over carbonyls; reaction is effective under mildly acidic conditions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Tetrahydrofuran (THF)Milder and less toxic than NaBH₃CN; effective for a wide range of substrates.
α-Picoline-BoraneMethanol, WaterA stable and convenient borane (B79455) complex that can be used in various solvents, including water.

This interactive table presents common reducing agents employed for the reductive amination of amines.

Formylation Techniques

Formylation of phenols is a key strategy for the synthesis of hydroxybenzaldehydes. Several classical and modern formylation reactions can be applied to phenols to introduce a formyl group, typically ortho or para to the hydroxyl group. For the synthesis of analogs of this compound, where the starting material would be a substituted 2-(dimethylamino)phenol, these techniques are of great importance.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings like phenols. ijpcbs.comchemistrysteps.com The reaction proceeds through an electrophilic aromatic substitution, where the chloroiminium ion (the Vilsmeier reagent) acts as the electrophile. chemistrysteps.com For phenols, the reaction is generally efficient and mild. ijpcbs.com Kinetic studies on the Vilsmeier-Haack formylation of phenols have shown that the reaction follows second-order kinetics. jocpr.comresearchgate.net The use of micelle-forming surfactants can lead to a remarkable rate enhancement. jocpr.comresearchgate.net

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. wikipedia.org This reaction is particularly useful for phenols with strongly electron-donating substituents. wikipedia.org While generally considered inefficient, modifications to the Duff reaction have been explored to improve yields. ecu.edu The reaction mechanism is thought to involve the formation of an iminium ion from protonated HMTA, followed by electrophilic attack on the aromatic ring. wikipedia.org

Reimer-Tiemann Reaction: This reaction is a well-established method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgbyjus.com The reactive species is dichlorocarbene, which is generated in situ. allen.inwikipedia.orgnrochemistry.com The phenoxide ion undergoes electrophilic attack by the dichlorocarbene, and subsequent hydrolysis yields the aldehyde. wikipedia.orgnrochemistry.com The reaction is typically carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. wikipedia.org

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. For the synthesis of this compound and its analogs, green chemistry approaches focus on reducing waste, minimizing energy consumption, and using less hazardous substances.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying purification processes. The Mannich reaction, a key method for synthesizing compounds like this compound, can be effectively carried out under solvent-free conditions. For instance, the reaction of aromatic ketones with formaldehyde and dialkylamines on silica (B1680970) gel at room temperature has been reported to produce Mannich bases in moderate yields. researchgate.net Similarly, the Vilsmeier-Haack formylation of phenols has been successfully conducted under solvent-free conditions by grinding the reactants in a mortar and pestle, resulting in good yields and significantly reduced reaction times compared to solution-phase reactions. ajrconline.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The Mannich reaction is particularly amenable to microwave assistance. An efficient, one-step microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and various secondary amines has been developed, affording quantitative yields in as little as 15 to 30 minutes, a significant improvement over the 22 hours required for the conventional thermal method. nih.gov This catalyst-free method is also reproducible on a gram scale. nih.gov Microwave irradiation has also been successfully applied to the Vilsmeier-Haack formylation of phenols, with reactions completing in 30 seconds to 1 minute, demonstrating a significant rate enhancement. ajrconline.org

Catalytic Methods for Enhanced Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. In the context of synthesizing analogs of this compound, catalytic methods for aminomethylation are particularly relevant. For instance, a highly selective copper-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols with aniline (B41778) derivatives has been reported. researchgate.net This method allows for the formation of C(sp²)–C(sp³) bonds under mild conditions with a broad substrate scope. researchgate.net Another approach involves a ruthenium-catalyzed aminomethylation of phenol (B47542) derivatives using methanol as a C1 source, avoiding the need for more reactive and hazardous reagents. researchgate.net

Mechanistic Studies of Specific Synthetic Steps

A detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies.

Mannich Reaction Pathways

The synthesis of this compound is commonly achieved through the Mannich reaction, which involves the aminoalkylation of an acidic proton. The reaction mechanism begins with the formation of an iminium ion from the reaction of a secondary amine, such as dimethylamine, with formaldehyde. adichemistry.comwikipedia.org

The key steps in the Mannich reaction pathway for the synthesis of this compound from 4-hydroxybenzaldehyde are:

Formation of the Iminium Ion: Dimethylamine reacts with formaldehyde to generate the electrophilic Eschenmoser's salt intermediate, a dimethylaminomethylium ion ([(CH₃)₂N=CH₂]⁺). adichemistry.com

Activation of the Phenol: In the presence of a base or under appropriate pH conditions, the 4-hydroxybenzaldehyde exists in equilibrium with its more nucleophilic phenoxide form.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenoxide attacks the electrophilic carbon of the iminium ion. This attack occurs preferentially at the ortho position to the hydroxyl group due to its activating and ortho-directing effects. nih.gov

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

Mechanistic studies have provided insights into the intricacies of this reaction, including the factors that influence regioselectivity and reaction rates. researchgate.netnih.gov

Below is a table summarizing the reaction conditions for the synthesis of a this compound analog.

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-hydroxybenzaldehyde, Dimethylamine, Formaldehyde-Methanol/Water5012-1839

Condensation Reaction Mechanisms

The synthesis of this compound and its analogs often involves formylation reactions, which introduce an aldehyde group onto an aromatic ring. Several classic condensation reactions are employed for this purpose, particularly on electron-rich aromatic substrates like phenols and anilines. The mechanisms of these reactions—Vilsmeier-Haack, Duff, and Reimer-Tiemann—are detailed below.

The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate a chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org This electrophilic species then attacks an electron-rich arene. wikipedia.orgnumberanalytics.com The resulting iminium ion is subsequently hydrolyzed during workup to yield the corresponding aryl aldehyde. wikipedia.org This method is particularly effective for activated aromatic compounds and is a powerful tool for formylation. organic-chemistry.orgijpcbs.com

The Duff reaction is a formylation method that uses hexamine (hexamethylenetetramine) as the source of the formyl carbon. wikipedia.org This reaction is typically performed on highly activated aromatic compounds like phenols in the presence of an acid. wikipedia.orgecu.edu The reaction mechanism involves the protonation of hexamine, which then acts as an electrophile. wikipedia.org It adds to the aromatic ring, usually ortho to the activating hydroxyl group, to form a benzylamine (B48309) intermediate. wikipedia.org An intramolecular redox reaction follows, and subsequent acidic hydrolysis of the resulting imine intermediate furnishes the aldehyde. wikipedia.org While generally inefficient, modifications can improve yields. wikipedia.orgecu.edu

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes. onlineorganicchemistrytutor.comwikipedia.orggeeksforgeeks.org The reaction is typically carried out with chloroform in a strong basic solution. onlineorganicchemistrytutor.comwikipedia.org The key reactive species is dichlorocarbene, which is generated in situ from the reaction of chloroform with a strong base like hydroxide. onlineorganicchemistrytutor.comwikipedia.orggeeksforgeeks.org The phenoxide ion, formed by the deprotonation of the phenol, performs a nucleophilic attack on the electrophilic dichlorocarbene. wikipedia.org The resulting dichloromethyl-substituted phenol intermediate undergoes hydrolysis in the basic medium to form the final hydroxybenzaldehyde product. onlineorganicchemistrytutor.comwikipedia.org This reaction predominantly yields the ortho-isomer. onlineorganicchemistrytutor.comgeeksforgeeks.org

Table 1: Comparison of Condensation Reactions for Aromatic Formylation

Reaction Formylating Agent Source Typical Substrates Key Intermediate Typical Position of Formylation
Vilsmeier-Haack N,N-Dimethylformamide (DMF) & POCl₃ Electron-rich arenes (e.g., anilines, phenols) wikipedia.org Chloroiminium ion (Vilsmeier reagent) wikipedia.org Para to activating group
Duff Reaction Hexamethylenetetramine Phenols and other strongly activated aromatics wikipedia.org Iminium ion from hexamine wikipedia.org Ortho to activating group wikipedia.org
Reimer-Tiemann Chloroform & strong base Phenols, naphthols, electron-rich heterocycles onlineorganicchemistrytutor.comwikipedia.org Dichlorocarbene wikipedia.org Ortho to activating group wikipedia.org

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, offering pathways to synthesize a wide array of analogs of this compound. libretexts.orglibretexts.org These reactions are valued for their broad functional group tolerance and generally mild reaction conditions. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling reaction is a widely used method for creating carbon-carbon bonds between an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is instrumental in synthesizing biaryl compounds and other conjugated systems. libretexts.orgnih.gov For creating analogs of this compound, a suitably substituted aryl halide could be coupled with various aryl or vinyl boronic acids to introduce diverse functionalities onto the aromatic ring.

The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, using a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is particularly useful for synthesizing analogs with alkenyl substituents. organic-chemistry.org The reaction generally proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org It involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.orgwikipedia.org This reaction is a key method for synthesizing aryl amines. wikipedia.org In the context of this compound analogs, this strategy could be employed to introduce the dimethylamino group onto a pre-functionalized aryl halide precursor or to introduce different alkyl or aryl amine moieties. wikipedia.orglibretexts.org The development of specialized phosphine ligands has been crucial to the broad applicability and success of this reaction. libretexts.orgwikipedia.org

Table 2: Overview of Relevant Palladium-Catalyzed Coupling Reactions

Reaction Bond Formed Coupling Partners Typical Catalyst System
Suzuki-Miyaura Coupling C(sp²)–C(sp²) Aryl/Vinyl Halide or Triflate + Organoboron Reagent Pd(0) complex (e.g., Pd(PPh₃)₄) and a base libretexts.orgnih.gov
Heck Reaction C(sp²)–C(sp²) Aryl/Vinyl Halide or Triflate + Alkene Pd(0) catalyst and a base libretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination C(sp²)–N Aryl/Vinyl Halide or Triflate + Amine Pd(0) or Pd(II) catalyst with phosphine ligands and a base libretexts.orgwikipedia.org

Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino 4 Hydroxybenzaldehyde

Fundamental Reaction Types and Functional Group Transformations

The reactivity of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde is governed by the interplay of its three key functional groups: the aldehyde, the phenolic hydroxyl, and the dimethylaminomethyl substituent. Each group exhibits characteristic reactions that allow for a wide range of chemical modifications.

Aldehyde Group Reactivity: Oxidation and Reduction Pathways

The aldehyde group is a primary site for nucleophilic addition and redox reactions. Its transformation through oxidation and reduction provides pathways to other important classes of organic compounds, namely carboxylic acids and alcohols.

Oxidation: The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid. This transformation is typically achieved using common oxidizing agents. For instance, potassium permanganate (B83412) (KMnO4) is a powerful oxidant used for this purpose. sphinxsai.com The kinetic studies on the oxidation of structurally similar compounds like 4-hydroxybenzaldehyde (B117250) by permanganate in an acidic medium show that the reaction is typically first order with respect to the oxidant. sphinxsai.com

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding 3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol. This is a common transformation accomplished with reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Another effective method for the reduction of related substituted benzaldehydes is hydrosilylation, which can utilize reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a base. researchgate.net

The aldehyde group also participates in condensation reactions. For example, similar aromatic aldehydes like 4-dimethylaminobenzaldehyde react with ketones (e.g., o-hydroxyacetophenone) in the presence of a base catalyst to form chalcones, demonstrating the electrophilic nature of the aldehyde carbon. nih.govnih.gov

Table 1: Oxidation and Reduction Reactions of the Aldehyde Group
Reaction TypeProductTypical Reagents
Oxidation3-[(Dimethylamino)methyl]-4-hydroxybenzoic acidPotassium permanganate (KMnO₄)
Reduction3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcoholSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Phenolic Hydroxyl Group Derivatization Reactions

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This reactivity is central to various derivatization reactions, most notably etherification.

Derivatization is often achieved through reactions with alkyl halides in the presence of a weak base, a classic example being the Williamson ether synthesis. analis.com.my In compounds with multiple hydroxyl groups, such as 3,4-dihydroxybenzaldehyde, selective derivatization can be achieved by carefully controlling reaction conditions. nih.gov For instance, the 4-hydroxyl group can be selectively protected by reacting it with benzyl (B1604629) chloride or other active halides using bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a suitable solvent like DMF. nih.gov This regioselectivity is governed by the higher acidity of the 4-hydroxyl group compared to a hydroxyl group at the 3-position, due to the electronic influence of the para-aldehyde group. nih.gov The hydroxyl group can also act as a nucleophile in substitution reactions with highly activated aromatic systems, such as pentafluoropyridine. rsc.org

Table 2: Derivatization Reactions of the Phenolic Hydroxyl Group
Reaction TypeReactantProduct TypeTypical Conditions
Etherification (Alkylation)Alkyl Halide (e.g., Benzyl Chloride)Aryl EtherBase (K₂CO₃, NaHCO₃), Solvent (DMF, Acetone)
Nucleophilic Aromatic SubstitutionActivated Aryl Halide (e.g., Pentafluoropyridine)Diaryl EtherBase (K₂CO₃), Solvent (DMF)

Dimethylamino Group Participation in Reactions

The dimethylaminomethyl group influences the molecule's reactivity in several ways. The nitrogen atom possesses a lone pair of electrons, rendering the group basic. It can be protonated in acidic media to form a quaternary ammonium (B1175870) salt. This transformation has a significant impact on the electronic properties of the molecule, as the protonated group becomes electron-withdrawing. The basicity of the tertiary amine also allows it to participate in electrostatic interactions and hydrogen bonding, which is crucial for its interaction with biological targets.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

Substitution reactions on the benzene (B151609) ring are heavily influenced by the electronic properties of the existing substituents.

Influence of Substituent Electronic Effects

The regiochemical outcome of electrophilic aromatic substitution on 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde is dictated by the combined electronic effects of the three substituents:

-OH (Hydroxyl) Group: Located at the C-4 position, this is a powerful activating group. It donates electron density to the ring through resonance (+R effect), which strongly outweighs its inductive withdrawal (-I effect). It is an ortho, para-director.

-CHO (Aldehyde) Group: Positioned at C-1, the aldehyde is a deactivating group. It withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect). It acts as a meta-director.

-CH₂N(CH₃)₂ (Dimethylaminomethyl) Group: At the C-3 position, this group is weakly activating through its inductive effect (+I effect). Unlike a dimethylamino group attached directly to the ring, the intervening methylene (B1212753) (-CH₂) group prevents the nitrogen's lone pair from participating in resonance with the aromatic system. It is a weak ortho, para-director.

Excited State Processes and Photophysical Investigations

Time-Resolved Spectroscopy of Excited States

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of molecules in their electronically excited states. For a compound like 3-(Dimethylamino)-4-hydroxybenzaldehyde, which possesses both electron-donating (dimethylamino and hydroxyl) and electron-withdrawing (aldehyde) groups on an aromatic ring, the photophysical processes following light absorption can be complex. These processes, occurring on timescales from femtoseconds to nanoseconds, can include phenomena such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT).

Upon photoexcitation, the electron density distribution in this compound is significantly altered. This can lead to the formation of a locally excited (LE) state, which can then evolve into other excited states. Given the presence of the acidic hydroxyl proton and the basic carbonyl oxygen of the aldehyde, as well as the nearby dimethylamino group, ESIPT is a potential de-excitation pathway. In ESIPT, a proton is transferred from the hydroxyl group to the carbonyl oxygen within the same molecule. Concurrently, the strong electron-donating dimethylamino group can facilitate an ICT process, where electron density moves from the donor side of the molecule to the acceptor side.

Studies on structurally similar molecules, such as 4-(diethylamino)-2-hydroxybenzaldehyde, have revealed a competition between ICT and ESIPT processes. nih.gov The efficiency of each pathway is highly dependent on factors like solvent polarity and hydrogen bonding capabilities. nih.gov Time-resolved emission and absorption spectroscopy can be employed to monitor the formation and decay of the transient species involved in these processes.

For instance, the appearance of a new, red-shifted emission band on a picosecond timescale can be indicative of the formation of a tautomeric species resulting from ESIPT. Conversely, a broad, structureless emission band that is highly sensitive to solvent polarity would suggest the formation of an ICT state. The kinetics of these processes can be elucidated by monitoring the rise and decay times of the respective spectral signatures.

The following table illustrates the kind of data that can be obtained from time-resolved fluorescence spectroscopy for a hypothetical study on this compound in different solvents, based on findings for analogous compounds.

SolventExcited StateLifetime (τ) in nsWavelength (λ) in nm
CyclohexaneLocally Excited (LE)1.2420
Tautomer (ESIPT)3.5530
AcetonitrileLocally Excited (LE)0.8435
Intramolecular Charge Transfer (ICT)2.1580
Methanol (B129727)Locally Excited (LE)0.5440
Tautomer (ESIPT)2.8540

Transient absorption spectroscopy provides complementary information by probing the absorption of the excited species. Upon excitation with a short laser pulse, the absorption of the sample is monitored at various wavelengths and time delays. The resulting transient spectra can reveal the presence of different excited-state populations and their interconversion dynamics.

For example, the decay of the LE state absorption would be accompanied by the rise of absorption features corresponding to the ICT state or the ESIPT tautomer. The analysis of these kinetics at different wavelengths allows for the construction of a detailed model of the excited-state reaction pathways.

The table below provides a hypothetical example of transient absorption data for this compound in a nonpolar solvent, illustrating the decay of the LE state and the rise of the ESIPT tautomer absorption.

Time Delay (ps)LE State Absorption (at 480 nm)Tautomer Absorption (at 590 nm)
0.11.000.05
10.650.35
50.200.78
100.050.92
50<0.010.85

These time-resolved spectroscopic investigations are crucial for understanding the fundamental photochemistry and photophysics of this compound. The insights gained from such studies are valuable for the rational design of novel photoactive materials with tailored properties, such as fluorescent probes and molecular switches.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Dimethylamino 4 Hydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 3-(Dimethylamino)-4-hydroxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the hydroxyl proton, and the N-methyl protons.

The aldehyde proton (-CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The hydroxyl (-OH) proton signal is a broad singlet whose chemical shift can vary depending on the solvent and concentration.

The aromatic region will display signals for the three protons on the benzene (B151609) ring. The electron-donating dimethylamino and hydroxyl groups, and the electron-withdrawing aldehyde group, will influence their chemical shifts. The proton at position 2 (ortho to the aldehyde and meta to the hydroxyl) is expected to be the most deshielded of the ring protons. The proton at position 5 (ortho to the hydroxyl and meta to the aldehyde) will be significantly shielded. The proton at position 6 (meta to both the aldehyde and hydroxyl groups) will have an intermediate chemical shift. Spin-spin coupling between adjacent aromatic protons would result in characteristic splitting patterns (doublets and doublet of doublets) that confirm their relative positions.

The N-methyl protons of the dimethylamino group are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.8-3.1 ppm, integrating to six protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (Aldehyde) 9.5 - 10.5 Singlet (s) -
H-2 (Aromatic) ~7.4 - 7.6 Doublet (d) J ≈ 2-3 Hz
H-5 (Aromatic) ~6.8 - 7.0 Doublet (d) J ≈ 8-9 Hz
H-6 (Aromatic) ~7.2 - 7.4 Doublet of Doublets (dd) J ≈ 8-9 Hz, 2-3 Hz
OH (Hydroxyl) Variable Broad Singlet (br s) -

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically appearing between δ 190-200 ppm. libretexts.org The aromatic carbons will resonate in the δ 110-160 ppm range. The carbons directly attached to the electron-donating hydroxyl (C-4) and dimethylamino (C-3) groups will be shielded, while the carbon attached to the electron-withdrawing aldehyde group (C-1) will be deshielded. The chemical shifts of the aromatic carbons can be predicted by considering the additive effects of the substituents. nih.govresearchgate.net The N-methyl carbons of the dimethylamino group will appear at a high field, typically around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 190 - 200
C-1 ~128 - 132
C-2 ~110 - 115
C-3 ~145 - 150
C-4 ~155 - 160
C-5 ~115 - 120
C-6 ~125 - 130

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the aromatic protons H-5 and H-6, and between H-6 and H-2, confirming their connectivity on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons (C-2, C-5, C-6) and the N-methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The aldehyde proton (H-C=O) showing correlations to C-1 and C-2.

The N-methyl protons showing correlations to C-3.

The aromatic proton H-2 showing correlations to C-1, C-3, and C-4.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing, polymorphism, and intermolecular hydrogen bonding. researchgate.net For this compound, ssNMR could be used to study the crystalline packing arrangement and the nature of the hydrogen bonding involving the hydroxyl group. Differences in chemical shifts observed between the solid-state and solution-state spectra can provide insights into the effects of the crystal lattice environment on the molecular structure. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and probe molecular structure. Both techniques measure the vibrational energies of molecules, but they are governed by different selection rules.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. A normal coordinate analysis, as has been performed on the similar molecule 4-(dimethylamino)benzaldehyde, allows for a detailed assignment of the observed vibrational modes. nih.gov

O-H Vibration: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl group (νO-H), which is likely involved in hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aldehyde C-H stretch is expected to show two characteristic bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aliphatic C-H stretching of the N-methyl groups will be observed in the 2800-3000 cm⁻¹ region.

C=O Vibration: The carbonyl stretching vibration (νC=O) of the aldehyde group is a very strong and sharp band in the IR spectrum, expected in the region of 1660-1690 cm⁻¹. Its position can be influenced by conjugation with the aromatic ring and potential hydrogen bonding.

Aromatic C=C Vibrations: The stretching vibrations of the aromatic ring (νC=C) typically produce a series of bands in the 1450-1620 cm⁻¹ region.

C-N and C-O Vibrations: The C-N stretching vibration of the dimethylamino group and the C-O stretching of the phenol (B47542) are expected in the fingerprint region, around 1360-1200 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted aromatic ring appear below 900 cm⁻¹ and are indicative of the substitution pattern.

Raman spectroscopy would complement the IR data. For instance, the aromatic ring vibrations often give rise to strong Raman signals. nih.gov The symmetric vibrations of the molecule are typically more intense in the Raman spectrum, while asymmetric vibrations and those involving polar bonds are stronger in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies and Assignments

Vibrational Mode Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
ν(O-H) stretch 3200 - 3600 Strong, Broad Weak
ν(C-H) aromatic 3000 - 3100 Medium Strong
ν(C-H) methyl 2800 - 3000 Medium Medium
ν(C-H) aldehyde ~2850, ~2750 Medium Medium
ν(C=O) stretch 1660 - 1690 Very Strong Medium
ν(C=C) aromatic 1450 - 1620 Strong-Medium Strong
δ(C-H) methyl ~1450 Medium Medium
ν(C-N) stretch 1320 - 1360 Strong Medium
ν(C-O) stretch 1200 - 1280 Strong Weak

Hydrogen Bonding Network Analysis

The molecular structure of this compound, featuring a hydroxyl group (-OH), an aldehyde group (-CHO), and a dimethylaminomethyl group (-CH₂(CH₃)₂), allows for the formation of a complex network of intra- and intermolecular hydrogen bonds. The phenolic hydroxyl group is a primary proton donor, capable of forming strong hydrogen bonds with proton acceptors. The aldehyde's carbonyl oxygen and the nitrogen atom of the dimethylamino group can both act as proton acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of this compound, which possesses a chromophoric system consisting of a substituted benzene ring.

Electronic Transition Assignments (π-π* and n-π*)

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the molecule. The primary absorptions are attributed to π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like the benzene ring in this compound, these transitions are typically intense and occur at shorter wavelengths (higher energy). The presence of substituents like the hydroxyl, aldehyde, and dimethylamino groups, which are conjugated with the ring, influences the energy of these transitions. Specifically, the electron-donating hydroxyl and dimethylamino groups and the electron-withdrawing aldehyde group extend the conjugation, which generally shifts the π → π* absorption bands to longer wavelengths (a bathochromic or red shift). For similar 4-(benzylamino)benzoic acid derivatives, these transitions are observed around 300-307 nm. acs.org

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen of the carbonyl group or the nitrogen of the amino group, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths (lower energy).

Solvent Effects on Absorption and Emission Characteristics

The absorption and emission spectra of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The effect of the solvent on the wavelength of maximum absorption (λmax) depends on the nature of the electronic transition.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, with the absorption moving to a shorter wavelength. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent through hydrogen bonding or dipole-dipole interactions, which increases the energy gap between the n and π* orbitals.

The following interactive table illustrates the expected solvatochromic shifts for this compound in a range of solvents with varying polarities.

SolventPolarity IndexExpected λmax (nm) for π → πExpected λmax (nm) for n → π
Hexane0.1~295~350
Dichloromethane3.1~305~340
Acetone5.1~310~335
Ethanol5.2~315~330
Water10.2~320~325

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C₁₀H₁₃NO₂. HRMS can confirm this by measuring the exact mass, which is distinct from other compounds with the same nominal mass.

The following table details the calculated exact masses for various adducts of this compound that could be observed in an HRMS analysis.

AdductFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₄NO₂⁺180.1019
[M+Na]⁺C₁₀H₁₃NNaO₂⁺202.0838
[M-H]⁻C₁₀H₁₂NO₂⁻178.0873

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted based on its functional groups.

A likely fragmentation pathway would involve:

Alpha-cleavage: The bond between the benzylic carbon and the nitrogen atom can break, leading to the loss of a dimethylamine (B145610) radical (•N(CH₃)₂) and the formation of a stable benzylic cation.

Loss of a methyl group: Fragmentation can occur within the dimethylamino group, leading to the loss of a methyl radical (•CH₃).

Decarbonylation: The aldehyde group can lose a neutral carbon monoxide (CO) molecule.

Fragmentation of the aromatic ring: Under higher energy conditions, the benzene ring itself can fragment.

A characteristic fragmentation for aliphatic amines is the formation of an ion at m/z 30, corresponding to [CH₄N]⁺, resulting from C-N bond fission. docbrown.info The analysis of these fragment ions allows for the detailed structural confirmation of this compound.

Hyphenated Techniques (e.g., LC-MS) for Purity Assessment

Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the purity assessment of synthesized chemical compounds like this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a powerful tool for identifying the main compound and detecting impurities.

In the LC phase, the compound is passed through a column where it separates from any by-products, unreacted starting materials, or degradation products. Subsequently, the eluent from the column is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), confirming the molecular weight of the target compound and revealing the presence of any other components. For this compound, the expected molecular weight is approximately 179.22 g/mol . LC-MS analysis would target the corresponding ion, such as the protonated molecule [M+H]+ at m/z 180.10.

Commercial suppliers of this compound often use LC-MS to certify the purity of their products. For instance, some batches of this compound are certified to have a purity of ≥ 95% as determined by LC-MS analysis chemimpex.com. This level of purity is crucial for its application in research and as an intermediate in organic synthesis, ensuring that subsequent reactions yield the desired products with minimal contamination.

Table 1: Purity Data for this compound

Analytical Method Parameter Reported Value

X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials. It provides detailed information on atomic arrangement, crystal packing, and phase purity.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the compound's absolute configuration and conformational preferences in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed model of the electron density, from which the atomic positions can be inferred.

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, studies on closely related molecules demonstrate the power of this technique. For example, the crystal structure of N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide, a derivative of 4-dimethylaminobenzaldehyde, was elucidated using SC-XRD nih.gov. The study revealed key structural details, such as the dihedral angle between the benzene rings and the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice nih.gov. Similarly, comprehensive SC-XRD analyses have been performed on cocrystals of other hydroxybenzaldehyde isomers, providing insights into their molecular interactions and packing arrangements rsc.orgmdpi.com. Such analyses for this compound would provide invaluable information on its molecular geometry and supramolecular assembly.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint unique to a specific crystalline phase or mixture of phases.

PXRD is instrumental for:

Phase Identification: Comparing the experimental diffraction pattern to databases allows for the identification of the crystalline solid.

Purity Assessment: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from known impurities confirms phase purity.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

For this compound, which is typically supplied as a solid or crystal powder, PXRD would be the standard method to confirm its crystalline form and ensure the absence of amorphous content or crystalline impurities chemimpex.com. While a specific reference pattern for this compound is not readily found in public databases, this technique remains essential for quality control in its synthesis and supply.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The results are used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, the molecular formula is established as C₁₀H₁₃NO₂ chemimpex.comsynquestlabs.com. From this formula, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The molecular weight is 179.22 g/mol .

The theoretical elemental percentages are:

Carbon (C): (10 * 12.011 / 179.22) * 100% = 67.01%

Hydrogen (H): (13 * 1.008 / 179.22) * 100% = 7.31%

Nitrogen (N): (1 * 14.007 / 179.22) * 100% = 7.81%

Oxygen (O): (2 * 15.999 / 179.22) * 100% = 17.85%

In a typical experimental procedure, a small, precisely weighed sample of the compound is combusted. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured, from which the percentages of C, H, and N in the original sample are calculated. The oxygen percentage is usually determined by difference. The experimental values are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the proposed empirical and molecular formula. This confirmation is a standard part of the characterization of novel or synthesized compounds acs.orgacs.org.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Theoretical Mass Percentage (%)
Carbon C 67.01
Hydrogen H 7.31
Nitrogen N 7.81

Theoretical and Computational Chemistry Studies on 3 Dimethylamino 4 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations

Detailed DFT calculations specific to 3-(Dimethylamino)-4-hydroxybenzaldehyde, including geometry optimization, electronic structure analysis, vibrational frequency calculations, and HOMO-LUMO analysis, are not found in the reviewed literature.

Geometry Optimization and Electronic Structure Analysis

No published data on the optimized geometrical parameters (bond lengths, bond angles) or the electronic structure of this compound, derived from DFT calculations, could be located.

Vibrational Frequency Calculations and Spectral Simulation

Specific vibrational frequency calculations and simulated infrared or Raman spectra for this compound are not available in the scientific literature.

HOMO-LUMO Analysis and Global Reactivity Descriptors

Analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the derived global reactivity descriptors (such as chemical hardness, softness, and electronegativity) for this compound have not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT studies focusing on the excited state properties of this compound are absent from the available research.

Prediction of UV-Vis Absorption and Emission Spectra

There are no published theoretical predictions of the UV-Vis absorption and emission spectra for this specific compound based on TD-DFT calculations.

Characterization of Photoinduced Processes

Characterization of photoinduced processes for this compound through computational methods has not been documented.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating varying potential values. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For 4-hydroxybenzaldehyde (B117250), a structurally similar compound, MEP analysis reveals that the most negative potential is localized around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. mdpi.comuni-muenchen.de The hydroxyl group's oxygen also exhibits a negative potential, though to a lesser extent. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, show the most positive potential, making them likely sites for nucleophilic interaction. mdpi.com

A comparative MEP analysis of related benzaldehyde (B42025) derivatives highlights these trends.

CompoundRegion of Highest Negative Potential (Most Susceptible to Electrophilic Attack)Region of Highest Positive Potential (Most Susceptible to Nucleophilic Attack)Reference
4-HydroxybenzaldehydeCarbonyl OxygenHydroxyl Hydrogen mdpi.com
4-(Dimethylamino)benzaldehydeCarbonyl Oxygen and Amino NitrogenAldehydic Hydrogen and Phenyl Hydrogens conicet.gov.arresearchgate.net
This compound (Predicted)Carbonyl Oxygen, Hydroxyl Oxygen, and Amino NitrogenHydroxyl Hydrogen and Aldehydic HydrogenN/A

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In a study of 4-(dimethylamino)benzaldehyde, NBO analysis revealed significant delocalization of electron density from the lone pair of the nitrogen atom to the π* anti-bonding orbitals of the aromatic ring and the carbonyl group. conicet.gov.ar This intramolecular charge transfer is responsible for the compound's electronic properties and contributes to its stability.

For this compound, a similar and even more pronounced intramolecular charge transfer is anticipated. The presence of both the electron-donating dimethylamino and hydroxyl groups would lead to strong hyperconjugative interactions. Key expected interactions would include:

n(N) → π(C-C)*: Delocalization of the nitrogen lone pair into the aromatic ring's anti-bonding orbitals.

n(O) → π(C-C)*: Delocalization of the oxygen lone pair of the hydroxyl group into the aromatic ring.

π(C-C) → π(C=O)*: Delocalization of the phenyl ring's π-electrons into the anti-bonding orbital of the carbonyl group.

These interactions would lead to a significant stabilization of the molecule and a more planar geometry to maximize orbital overlap. The E(2) values for these interactions would provide a quantitative measure of their importance.

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol) for this compoundSignificance
n(N)π(C-C) (aromatic)HighStrong intramolecular charge transfer from the dimethylamino group to the ring.
n(O) (hydroxyl)π(C-C) (aromatic)Moderate to HighIntramolecular charge transfer from the hydroxyl group to the ring.
π(C-C) (aromatic)π*(C=O)ModerateDelocalization of π-electrons towards the electron-withdrawing carbonyl group.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

A hypothetical Hirshfeld surface analysis would likely reveal:

Strong O-H···O and O-H···N hydrogen bonds : These would appear as prominent red regions on the d_norm surface and sharp spikes in the 2D fingerprint plot.

Weaker C-H···O interactions : These would also contribute to the crystal packing.

π-π stacking interactions : The aromatic rings could engage in stacking, which would be visible in the shape index and fingerprint plots.

van der Waals forces : H···H contacts would likely represent a significant portion of the total surface area, typical for organic molecules.

For comparison, Hirshfeld surface analysis of other substituted benzaldehydes often shows a high percentage of H···H, O···H, and C···H contacts, confirming the importance of both hydrogen bonding and van der Waals interactions in their crystal packing. nih.govresearchgate.net

Type of Intermolecular InteractionPredicted Contribution to Hirshfeld SurfaceKey Features on d_norm Surface and Fingerprint Plot
O-H···O/N Hydrogen BondsSignificantBright red spots on d_norm; sharp, distinct spikes in fingerprint plot.
C-H···O InteractionsModerateFainter red spots on d_norm; less prominent spikes.
H···H ContactsHighLarge, diffuse areas on the fingerprint plot.
π-π StackingPossibleCharacteristic features in the shape index and "wings" in the fingerprint plot.

Molecular Dynamics Simulations (if applicable) for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and the interactions between molecules.

While no specific MD simulations for this compound have been reported in the searched literature, this technique could be applied to investigate several aspects of its behavior:

Conformational Analysis : MD simulations could explore the rotational barriers around the C-N and C-C bonds connecting the dimethylamino and aldehyde groups to the aromatic ring, respectively. This would reveal the preferred conformations of the molecule in different environments.

Solvent Effects : By simulating the molecule in various solvents, one could study how the solvent interacts with the different functional groups and influences the conformational equilibrium. For example, in a polar protic solvent, the hydroxyl and carbonyl groups would form strong hydrogen bonds with the solvent molecules.

Interactions with Biomolecules : If this compound has biological activity, MD simulations could be used to model its interaction with a target protein or enzyme, providing insights into the binding mode and the key residues involved in the interaction.

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui functions)

Quantum chemical descriptors, derived from density functional theory (DFT), are used to quantify the reactivity of a molecule. Key descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, chemical hardness, softness, and Fukui functions.

The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests a more reactive molecule. For this compound, the presence of electron-donating groups is expected to raise the HOMO energy, while the electron-withdrawing aldehyde group will lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and thus, higher reactivity compared to unsubstituted benzaldehyde.

Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attack. xisdxjxsu.asia

For nucleophilic attack (addition of an electron) , the most reactive site is where f+(r) is largest. In this compound, this is predicted to be the carbonyl carbon.

For electrophilic attack (removal of an electron) , the most reactive site is where f-(r) is largest. This is expected to be the oxygen atoms and the nitrogen atom, as well as certain positions on the aromatic ring activated by the donating groups.

Quantum Chemical DescriptorPredicted Trend for this compoundImplication for Reactivity
HOMO EnergyRelatively HighGood electron donor.
LUMO EnergyRelatively LowGood electron acceptor.
HOMO-LUMO GapRelatively SmallHigh chemical reactivity and polarizability.
Fukui Function f+(r)Highest at the carbonyl carbon.The carbonyl carbon is the primary site for nucleophilic attack.
Fukui Function f-(r)Highest at the oxygen and nitrogen atoms.These heteroatoms are the primary sites for electrophilic attack.

Derivatization and Analog Synthesis for Advanced Chemical Research

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of 3-(Dimethylamino)-4-hydroxybenzaldehyde is guided by the desired application, focusing on the strategic introduction of specific chemical moieties to impart novel functionalities. These modifications can enhance or alter the electronic, steric, and photophysical properties of the parent molecule.

Strategic Introduction of Fluorescent Tags

The inherent electronic properties of this compound, featuring an electron-donating dimethylamino group and a hydroxyl group on an aromatic ring, make it a promising scaffold for the development of fluorescent probes. The strategic introduction of fluorescent tags or the modification of the existing structure can lead to compounds with significant emissive properties.

The design of such fluorescent derivatives often involves extending the π-conjugated system or introducing moieties that facilitate intramolecular charge transfer (ICT), a common mechanism for fluorescence. For instance, condensation of the aldehyde with compounds containing electron-withdrawing or electron-donating groups can create push-pull systems that often exhibit strong fluorescence. The dimethylamino group acts as a potent electron donor, and its presence is a key strategic element in the design of fluorescent probes based on this scaffold.

Incorporation into Macrocyclic Systems

The bifunctional nature of this compound, with its reactive aldehyde and hydroxyl groups, makes it a valuable building block for the synthesis of macrocyclic systems. These large, cyclic molecules are of significant interest in host-guest chemistry, catalysis, and as synthetic ionophores.

The aldehyde group can be used to form linkages through reactions such as Schiff base formation or Wittig reactions, while the hydroxyl group can participate in ether or ester linkages. By reacting this compound with di- or multifunctional linker molecules, it is possible to construct macrocycles of varying sizes and functionalities. The dimethylamino group within the macrocyclic framework can influence the cavity's electronic properties and binding affinities for specific guests.

Development of Schiff Base Ligands and Their Complexes

The synthesis of these Schiff base ligands is typically a straightforward one-pot reaction. The resulting ligands can then be reacted with various metal salts to form coordination complexes. The choice of the primary amine and the metal ion allows for the fine-tuning of the electronic and steric properties of the resulting complexes, which can have applications in catalysis, materials science, and as antimicrobial or anticancer agents.

Table 1: Examples of Schiff Base Ligands Derived from Hydroxybenzaldehydes and Their Metal Complexes

Aldehyde Precursor Amine Metal Ion(s) Resulting Complex Type Potential Applications Reference
3,4-Dihydroxybenzaldehyde Ethylenediamine Co(II), Cu(II) Di-, Tri-, and Tetranuclear Complexes Catalysis, Materials Science nih.gov
3-Hydroxybenzaldehyde 4-Amino-3-hydroxybenzoic acid Ni(II), Zn(II) Mononuclear Complexes Antimicrobial semanticscholar.org
3-Hydroxybenzaldehyde p-Toluidine Ni(II), Fe(II), Co(II), Mn(II), Zn(II) Bimetallic Complexes Antifungal, Anti-inflammatory researchgate.net
4-(Diethylamino)salicylaldehyde Aniline (B41778) Zn(II), Cd(II), Sn(II), Pb(II) Neutral ML2 Chelates Antibacterial researchgate.net

Synthesis of Hydrazone Derivatives

Hydrazone derivatives are synthesized through the condensation reaction of this compound with hydrazides. These compounds, characterized by the -C=N-NH-C(=O)- functional group, are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov

The synthesis is generally achieved by refluxing the aldehyde with the corresponding hydrazide in a suitable solvent, often with an acid catalyst. The electronic nature of the substituents on the hydrazide moiety can significantly influence the properties and biological activity of the resulting hydrazone.

Table 2: Examples of Hydrazone Derivatives Synthesized from Aldehydes

Aldehyde Hydrazide Key Features of Synthesis Potential Biological Activity Reference
4-Dimethylaminobenzaldehyde 4-Dimethylaminobenzohydrazide Condensation reaction Antibacterial researchgate.net
4-Hydroxy-3-nitrobenzaldehyde (B41313) N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide Microwave-assisted condensation Antimicrobial vjs.ac.vn
3,5-Dimethoxy-4-hydroxybenzaldehyde Various benzoyl hydrazides Conventional synthesis Antioxidant, Anticholinesterase nih.gov
3-Hydroxybenzaldehyde Salicylhydrazide Condensation reaction Antibacterial analis.com.my

Methodologies for Library Synthesis and Combinatorial Approaches

To efficiently explore the chemical space around the this compound scaffold, methodologies for library synthesis and combinatorial approaches are employed. These techniques allow for the rapid generation of a large number of structurally related compounds for screening and optimization.

Parallel Synthesis Techniques

Parallel synthesis is a powerful strategy for the creation of compound libraries. In this approach, a series of related reactions are carried out simultaneously in an array of reaction vessels. For the derivatization of this compound, parallel synthesis can be used to react the aldehyde with a diverse set of building blocks, such as a collection of different amines to create a Schiff base library, or various hydrazides to generate a library of hydrazones.

This methodology often utilizes automated or semi-automated liquid handlers and purification systems to manage the large number of reactions and products. The resulting library of compounds can then be screened for desired properties, such as biological activity or specific material characteristics. This high-throughput approach significantly accelerates the discovery of new functional molecules based on the this compound core.

High-Throughput Derivatization

High-throughput derivatization of this compound is a strategic approach to rapidly generate a large library of analogs for screening in various chemical and material science applications. This process leverages automated synthesis platforms and combinatorial chemistry principles to systematically modify the core structure. The primary sites for derivatization on the this compound scaffold are the hydroxyl, aldehyde, and the aromatic ring itself.

Automated liquid handling systems can be programmed to perform sequential reactions in microtiter plates. For instance, the phenolic hydroxyl group can be readily converted into a variety of ethers and esters. A typical automated workflow would involve dispensing a solution of this compound into the wells of a microplate, followed by the addition of a base and a diverse set of alkylating or acylating agents. Similarly, the aldehyde functionality can be transformed into imines, oximes, or hydrazones by reacting it with a library of primary amines, hydroxylamines, or hydrazines, respectively.

Solid-phase synthesis offers another powerful technique for high-throughput derivatization. By immobilizing the this compound core onto a resin, excess reagents and byproducts can be easily washed away, simplifying the purification process. For example, the hydroxyl group can be attached to a solid support, allowing for subsequent modifications on the aldehyde or aromatic ring. After the desired transformations are complete, the derivatized molecule can be cleaved from the resin.

These high-throughput methods enable the creation of extensive compound libraries with diverse physicochemical properties, which are essential for structure-activity relationship studies.

Table 1: Potential High-Throughput Derivatization Reactions for this compound

Functional GroupReaction TypeReagent Class ExamplesPotential Derivative Class
Hydroxyl (-OH)EtherificationAlkyl halides, Benzyl (B1604629) halidesEthers
Hydroxyl (-OH)EsterificationAcyl chlorides, Carboxylic anhydridesEsters
Aldehyde (-CHO)Reductive AminationPrimary & Secondary Amines, NaBH(OAc)₃Substituted Amines
Aldehyde (-CHO)Imine FormationPrimary AminesImines (Schiff bases)
Aldehyde (-CHO)Wittig ReactionPhosphonium ylidesAlkenes
Aromatic RingElectrophilic SubstitutionHalogenating agents (e.g., NBS, NCS)Halogenated derivatives

Structure-Reactivity Relationship Studies of Derivatives (excluding biological context)

Impact of Substituent Effects on Reaction Pathways

The reactivity of this compound derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. The interplay between the electron-donating dimethylamino group at the 3-position and the hydroxyl group at the 4-position, along with any newly introduced functional groups, dictates the molecule's susceptibility to various chemical transformations.

The reactivity of the aldehyde group itself is also modulated by the ring's substituents. The electron-donating dimethylamino group increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). quora.com This effect can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions involving nucleophilic attack on the carbonyl carbon, derivatives with electron-withdrawing groups will exhibit a positive ρ value, indicating that the reaction is favored by electron-withdrawing substituents. Conversely, the presence of the electron-donating dimethylamino group would predict a slower reaction rate for such transformations. acs.orgresearchgate.net

In multicomponent reactions, the electronic nature of substituents on the benzaldehyde ring can determine the reaction's feasibility and yield. For example, in reactions where the aldehyde acts as an electrophile, electron-donating groups on the ring can decrease the reaction rate and yield. mdpi.com

Table 2: Predicted Relative Reactivity of this compound Derivatives in Selected Reaction Types

Derivative Substituent (at position 2 or 6)Electronic EffectPredicted Effect on Electrophilic Aromatic SubstitutionPredicted Effect on Nucleophilic Addition to Aldehyde
-NO₂Strong Electron-WithdrawingDecreaseIncrease
-ClInductively Withdrawing, Weakly Donating by ResonanceDecreaseIncrease
-CH₃Weak Electron-DonatingIncreaseDecrease
-OCH₃Strong Electron-DonatingIncreaseDecrease

Modulation of Spectroscopic Characteristics through Structural Modification

Structural modifications to this compound have a profound impact on its spectroscopic properties, including UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectra. These changes arise from alterations in the electronic distribution and molecular geometry of the derivatives.

UV-Visible Spectroscopy: The parent compound exhibits characteristic absorption bands in the UV-visible region due to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group. Derivatization can lead to significant shifts in the maximum absorption wavelength (λ_max). For instance, converting the aldehyde to a Schiff base by condensation with an aromatic amine extends the conjugated π-system, resulting in a bathochromic (red) shift to longer wavelengths. nih.gov Similarly, introducing substituents that further enhance the intramolecular charge transfer (ICT) from the electron-donating dimethylamino and hydroxyl groups to the electron-withdrawing part of the molecule will also cause a red shift. researchgate.net

Fluorescence Spectroscopy: While many simple benzaldehydes are weakly fluorescent, their derivatives can exhibit strong fluorescence. The formation of imines or other conjugated systems can create fluorophores with significant quantum yields. nih.govmdpi.com The fluorescence properties are highly sensitive to the electronic nature of the substituents. Attaching strong electron-donating or electron-withdrawing groups can tune the emission wavelength across the visible spectrum. For example, creating a donor-π-acceptor (D-π-A) system by derivatizing the aldehyde with an electron-accepting group can lead to compounds with strong ICT character and red-shifted emission. researchgate.netrsc.org

NMR Spectroscopy: In ¹H NMR spectroscopy, the chemical shift of the aldehydic proton (typically around 9.8 ppm) is a sensitive probe of the electronic environment. Introducing electron-withdrawing groups on the aromatic ring will deshield this proton, causing a downfield shift to a higher ppm value. Conversely, electron-donating groups will cause an upfield shift. orientjchem.org Similarly, the chemical shifts of the aromatic protons are altered by derivatization, providing information about the substitution pattern. In ¹³C NMR, the chemical shift of the carbonyl carbon is also diagnostic of the electronic effects of the substituents. rsc.org

Table 3: Expected Spectroscopic Shifts in Derivatives of this compound

Derivative TypeStructural ChangeExpected UV-Vis Shift (λ_max)Expected Fluorescence ChangeExpected ¹H NMR Aldehyde Proton Shift
Schiff Base (with aniline)Extension of conjugationBathochromic (Red Shift)Fluorescence Turn-on / EnhancementDisappearance of aldehyde proton signal, appearance of imine proton signal
Ether (at -OH)Removal of acidic protonMinor Hypsochromic (Blue Shift)Minimal changeMinor upfield or downfield shift
6-Nitro DerivativeAddition of strong electron-withdrawing groupBathochromic (Red Shift)Potential quenching or shifting of emissionDownfield shift
Wittig Product (alkene)Replacement of C=O with C=CDependent on alkene substituentDependent on resulting conjugated systemDisappearance of aldehyde proton signal, appearance of vinylic proton signals

Applications of 3 Dimethylamino 4 Hydroxybenzaldehyde in Chemical Research and Materials Science

Role as a Building Block for Functional Materials

3-(Dimethylamino)-4-hydroxybenzaldehyde serves as a versatile molecular scaffold in the development of a wide range of functional materials. Its unique structure, featuring an electron-donating dimethylamino group, an electron-withdrawing aldehyde group, and a phenolic hydroxyl group on an aromatic ring, provides multiple reactive sites for chemical modification and polymerization. This allows for the synthesis of materials with tailored optical, electronic, and chemical properties.

Precursor for Fluorescent Dyes and Pigments

The inherent electronic structure of this compound makes it an excellent precursor for the synthesis of fluorescent dyes and pigments. The molecule contains both an electron-donating group (dimethylamino) and an electron-withdrawing group (aldehyde), which are key components of many chromophores. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for fluorescence.

When used as a building block, this compound allows for the creation of larger, conjugated systems capable of absorbing ultraviolet or visible light and re-emitting it at a longer wavelength, resulting in fluorescence. nbinno.com The specific photophysical properties of the resulting dyes, such as their absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, can be finely tuned by reacting the aldehyde group with various chemical entities to extend the π-conjugated system. scispace.comnih.gov For instance, condensation reactions with compounds containing active methylene (B1212753) groups or primary amines can yield highly fluorescent molecules like rosamines and other dye families. nih.gov

Studies on structurally similar molecules, such as 4-(diethylamino)-2-hydroxybenzaldehyde, have demonstrated the competition between excited-state intramolecular proton transfer (ESIPT) and ICT processes, which are highly dependent on solvent polarity and hydrogen-bonding capability. figshare.comresearchgate.net This interplay is crucial for designing dyes for specific applications, including sensors and probes for biological and environmental monitoring. nbinno.com

Precursor/Dye ClassKey Structural FeaturesResulting Photophysical PropertiesReference
Substituted BenzaldehydesElectron donor-acceptor groupsEnables intramolecular charge transfer (ICT), leading to fluorescence. nbinno.com
Rosamines (from amino-phenols and benzaldehydes)Xanthene core with amino and carboxylate groupsExhibit strong fluorescence; properties are tunable by modifying the benzaldehyde (B42025) component. nih.gov
Difluoroboronate Acylhydrazones (BOAHY)π-conjugated organic core with a BF2 unitOften exhibit aggregation-induced emission (AIE), with low fluorescence in solution but high quantum yields (up to 33%) in the solid state. scispace.com
4-(Dialkylamino)-2-hydroxybenzaldehydesAmino donor, hydroxyl, and aldehyde acceptorComplex photophysics involving competition between ICT and excited-state intramolecular proton transfer (ESIPT). figshare.comresearchgate.netnih.gov
Table 1: Examples of Fluorescent Dyes Derived from Benzaldehyde Precursors.

Synthesis of Polymers and Advanced Polymeric Materials

The aldehyde and hydroxyl functional groups of this compound allow it to be incorporated into various polymer structures, either as a monomer or as a functionalizing agent. chemimpex.com The reactivity of these groups is well-suited for polycondensation reactions. For example, similar to other hydroxybenzaldehydes, it can react with compounds like formaldehyde (B43269) and biuret to form terpolymer resins. orientjchem.org The resulting polymers can possess chelating properties, making them useful for applications such as wastewater treatment and metal ion recovery. orientjchem.org

Furthermore, 4-hydroxybenzaldehyde (B117250) derivatives can be used in oxidative polycondensation to create oligomers and polymers with thermal stability. researchgate.net The incorporation of the dimethylamino group is expected to modify the electronic properties and solubility of such polymers.

Another significant application is the immobilization of the molecule onto existing polymer backbones to impart specific functionalities. For instance, benzaldehyde derivatives have been successfully attached to amine-terminated polyacrylonitrile to create antimicrobial polymers. nih.govresearchgate.net The aldehyde group forms a Schiff base (imine bond) with the amine groups on the polymer, effectively tethering the functional molecule to the material. nih.gov

Polymer TypeRole of Benzaldehyde DerivativeKey Findings/PropertiesReference
Chelating Terpolymer ResinMonomer (with biuret and formaldehyde)Synthesized via polycondensation; exhibits selectivity for metal ions like Hg2+. orientjchem.org
Oligo-4-hydroxybenzaldehydeMonomerSynthesized via oxidative polycondensation; shows high resistance to thermo-oxidative decomposition. researchgate.net
Antimicrobial PolyacrylonitrileFunctionalizing AgentImmobilized onto an amine-terminated polymer backbone; the resulting material inhibits the growth of various microorganisms. nih.govresearchgate.net
Table 2: Polymeric Materials Synthesized Using Hydroxybenzaldehyde Derivatives.

Components in Organic Electronic Materials (e.g., charge transfer systems)

The molecular structure of this compound is ideal for applications in organic electronic materials due to its capacity for intramolecular charge transfer (ICT). nih.govresearchgate.net A charge-transfer complex is formed through the electrostatic attraction between an electron donor and an electron acceptor molecule. mdpi.comwikipedia.org In this single molecule, the dimethylamino group acts as a potent electron donor, while the aldehyde group serves as an electron acceptor.

Upon absorption of light, an electron is promoted from an orbital localized on the donor portion of the molecule to an orbital on the acceptor portion. This creates a highly polar excited state with a significant dipole moment. nih.gov This phenomenon is crucial for the function of various organic electronic devices.

Research on a closely related isomer, 4-dimethylamino-2-hydroxy-benzaldehyde, has shown that the solvent environment plays a critical role in the charge transfer process. nih.gov In nonpolar solvents, an intramolecular proton transfer may dominate, while in polar solvents, a highly polar twisted intramolecular charge transfer (TICT) state can be formed. nih.gov The ability to control these electronic processes through molecular design and environmental effects is key to developing materials for applications such as organic light-emitting diodes (OLEDs) and nonlinear optics.

Compound/SystemDonor GroupAcceptor GroupKey FindingReference
4-Dimethylamino-2-hydroxy-benzaldehyde (isomer)DimethylaminoBenzaldehydeExhibits solvent-dependent competition between proton transfer and the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov
4-(Diethylamino)-2-hydroxybenzaldehydeDiethylaminoBenzaldehydeDemonstrates that the excited-state intramolecular proton transfer (ESIPT) process can suppress the ICT process. figshare.comresearchgate.net
2-Methoxy-4-(N,N-dimethylamino)benzaldehydeDimethylaminoBenzaldehydeICT emission, absent in water, is induced upon encapsulation in cyclodextrin nanocavities. researchgate.net
General Electron Donor-Acceptor ComplexesVarious (e.g., methylated benzenes)Various (e.g., nitrobenzenes, TCNE)Interaction strength correlates with the ionization potential of the donor and electron affinity of the acceptor. wikipedia.org
Table 3: Research Findings on Charge Transfer in Benzaldehyde Derivatives.

Applications in Catalysis Research

Ligand Design for Organocatalytic Systems

This compound is a valuable precursor for designing ligands used in catalysis, particularly through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation reaction between the aldehyde group and a primary amine. chemsociety.org.ng These compounds are excellent ligands because the imine nitrogen and other nearby functional groups (like the hydroxyl group) can coordinate with metal centers, stabilizing them in various oxidation states. chemsociety.org.ngtandfonline.com

By reacting this compound with different chiral primary amines, a library of chiral Schiff base ligands can be synthesized. These ligands can then be used in asymmetric catalysis, where the specific steric and electronic environment created by the ligand influences the stereochemical outcome of a chemical reaction. The dimethylamino and hydroxyl groups on the aromatic ring can further modulate the catalytic activity through electronic effects or by acting as additional binding sites.

While the direct use of this specific compound in organocatalysis is not widely documented, the principles of using amino acids like proline, which contain a secondary amine and a carboxylic acid, demonstrate the effectiveness of bifunctional catalysts in asymmetric reactions like aldol and amination reactions. youtube.comnih.gov Similarly, Schiff base ligands derived from hydroxybenzaldehydes can coordinate to metals to catalyze reactions such as the cyanosilylation of other aldehydes. mdpi.com

Precursor for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. researchgate.netresearchgate.netcd-bioparticles.net this compound possesses functional groups suitable for acting as or being converted into a linker for these materials.

The phenolic hydroxyl group and the aldehyde's carbonyl oxygen can act as coordination sites for metal ions. Research has demonstrated the synthesis of coordination polymers using hydroxybenzaldehyde derivatives as ligands. For example, a Schiff base derived from p-hydroxybenzaldehyde and o-phenylenediamine was used to create complexes with Ni2+, Cu2+, Co2+, and Cd2+ ions. orientjchem.org

To create more robust, porous frameworks, the aldehyde group can be oxidized to a carboxylic acid. Carboxylate groups are among the most common and effective binding groups for constructing stable MOFs. researchgate.net The resulting linker, 3-(dimethylamino)-4-hydroxy-benzoic acid, would be a multifunctional linker capable of forming complex, porous structures with various metal ions. The synthesis of coordination polymers is influenced by factors such as the nature of the metal center, the organic linker, and reaction conditions. mdpi.com These materials have significant potential applications in gas storage, separations, and heterogeneous catalysis. mdpi.com

Material TypeRole of Benzaldehyde DerivativeMetal Ion(s)Structural/Functional OutcomeReference
Coordination ComplexSchiff base ligand from p-hydroxybenzaldehydeNi(II), Cu(II), Co(II), Cd(II)Formation of 1:2 (metal:ligand) complexes. orientjchem.org
Coordination PolymerSchiff base ligand from 4-hydroxybenzaldehyde and L-glycineCo(II), Cu(II)The resulting metal complexes exhibited enhanced antimicrobial activity compared to the free Schiff base. chemsociety.org.ngresearchgate.net
Coordination PolymerPyrene carboxylate ligandZn(II), Cd(II)Used as a catalyst for the cyanosilylation of aldehydes. nih.gov
General MOFsTypically a carboxylate linker (can be derived from aldehydes)Various (e.g., Zn(II), Cu(II), Cr(III))Formation of highly porous, crystalline materials for gas storage, separation, and catalysis. researchgate.netresearchgate.net
Table 4: MOFs and Coordination Polymers from Benzaldehyde-Related Precursors.

Role in the Development of Heterogeneous Catalysts

While direct use of this compound in the synthesis of heterogeneous catalysts is not extensively documented, its structural motifs are relevant to the principles of catalyst design, particularly in the formation of supported metal nanoparticles and as a precursor to Schiff base ligands for metal complexes.

The development of heterogeneous catalysts often involves the immobilization of catalytically active species onto a solid support. The aldehyde and hydroxyl groups of this compound could potentially serve as anchoring points for binding to a support material. Furthermore, the dimethylamino group can act as a coordinating agent for metal ions.

Moreover, this compound can be readily converted into Schiff base ligands through condensation with primary amines. These Schiff bases can then be complexed with various metal ions to form metal complexes. These complexes, when immobilized on solid supports, can function as heterogeneous catalysts for a variety of organic transformations. The electronic properties of the 3-(dimethylamino)-4-hydroxyphenyl moiety can influence the catalytic activity of the metal center in such complexes.

Utilization in Analytical Chemistry Methodologies

The distinct chemical functionalities of this compound make it a valuable tool in the field of analytical chemistry, where it is employed in chromogenic and fluorogenic assays, as a derivatization reagent for enhanced spectroscopic detection, and in the development of pH-responsive probes.

Reagent for Chromogenic and Fluorogenic Assays

The development of chromogenic and fluorogenic assays is crucial for the sensitive and selective detection of various analytes. This compound can serve as a key component in the design of such assays.

Chromogenic Assays: The reaction of the aldehyde group with specific analytes can lead to the formation of a colored product, enabling colorimetric detection. For instance, Schiff base formation with primary amines can result in conjugated systems that absorb light in the visible region. This principle can be applied to the detection of metal ions, where the coordination of the resulting Schiff base ligand to a metal ion can cause a distinct color change. The color intensity can then be correlated with the concentration of the analyte.

AnalytePrinciple of DetectionPotential Application
Metal IonsFormation of a colored metal-Schiff base complex.Environmental monitoring, industrial process control.
Primary AminesFormation of a colored Schiff base.Quantification of amino compounds in biological samples.

Fluorogenic Assays: The inherent fluorescence of certain derivatives of this compound, or the fluorescence generated upon its reaction with an analyte, can be harnessed for fluorogenic assays. The dimethylamino group, being a strong electron-donating group, can enhance the fluorescence quantum yield of a fluorophore. Schiff bases derived from this aldehyde can exhibit fluorescence, and the binding of a metal ion to such a ligand can either enhance or quench the fluorescence, providing a mechanism for detection.

pH-Responsive Probes and Sensors

The dimethylamino group in this compound is a key feature that can be exploited in the design of pH-responsive probes and sensors. The nitrogen atom of the dimethylamino group can be protonated under acidic conditions, which alters the electronic properties of the molecule. This change can, in turn, affect the absorption and fluorescence characteristics of a molecule incorporating this moiety.

For instance, a fluorescent molecule containing the 3-(dimethylamino)-4-hydroxyphenyl group may exhibit pH-dependent fluorescence. At a pH above its pKa, the dimethylamino group is in its neutral form and can act as a strong electron donor, often leading to fluorescence. Upon protonation at lower pH, its electron-donating ability is diminished, which can lead to a change in the fluorescence wavelength or intensity. This "on-off" or ratiometric response to pH makes such molecules suitable as fluorescent pH indicators.

Schiff bases derived from this compound can also function as pH sensors. The protonation of the imine nitrogen or the dimethylamino nitrogen can lead to significant changes in their UV-Vis absorption spectra, resulting in a colorimetric pH response. A new water-soluble compound, 3,4′-dihydroxy-3′,5′-bis-(dimethylaminomethyl)flavone, which is a derivative of a similar structural class, has been shown to be sensitive to pH in the range of 2 to 12 in both absorption and fluorescence spectra researchgate.net.

Intermediacy in the Synthesis of Complex Organic Architectures (non-biological target molecules)

Beyond its analytical applications, this compound serves as a valuable intermediate in the synthesis of a variety of complex organic molecules with applications in materials science and supramolecular chemistry. Its reactive aldehyde and hydroxyl groups, combined with the electron-donating dimethylamino group, make it a versatile building block for constructing larger, functional architectures.

One significant application is in the synthesis of chalcones and flavones , which are classes of compounds with interesting photophysical properties. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone would yield a chalcone, which can then be cyclized to form a flavone. The dimethylamino group in these structures can enhance their nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics. For example, a molecular adduct of 4-(dimethylamino)benzaldehyde with 4-nitrophenol has been synthesized and shown to have potential for third-order nonlinear optical applications researchgate.net.

The difunctional nature of this compound also allows for its use in the synthesis of macrocyclic compounds . By reacting it with other bifunctional monomers, it is possible to construct large ring structures. These macrocycles can act as host molecules in supramolecular chemistry, capable of encapsulating smaller guest molecules.

Furthermore, this aldehyde can be a precursor in the synthesis of more intricate structures such as calixarenes and dendrimers . While direct synthesis of these complex architectures from this compound is not widely reported, its functional groups are amenable to the multi-step synthetic strategies required for the construction of these highly branched and cavity-containing molecules.

Table of Synthesized Complex Organic Architectures:

Class of Compound Synthetic Precursor Role Potential Application
Chalcones and Flavones Aldehyde component in Claisen-Schmidt condensation. Nonlinear optical materials.

Future Research Directions and Perspectives for 3 Dimethylamino 4 Hydroxybenzaldehyde

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The current synthesis of 3-(Dimethylamino)-4-hydroxybenzaldehyde typically involves the Mannich-type condensation of 4-hydroxybenzaldehyde (B117250) with dimethylamine (B145610) and formaldehyde (B43269). While effective, future research should focus on developing more sustainable and efficient synthetic routes in line with the principles of green chemistry.

Table 1: Potential Sustainable Synthesis Strategies

Strategy Description Potential Benefits
One-Pot Synthesis Combining multiple reaction steps without isolating intermediates. Reduced waste, time, and cost. liberty.edurug.nl
Green Catalysis Utilizing biocatalysts, heterogeneous catalysts, or organocatalysts. Lower toxicity, reusability, milder reaction conditions.
Renewable Feedstocks Sourcing starting materials from biomass or other renewable sources. Reduced reliance on fossil fuels, improved sustainability.
Alternative Solvents Employing water, ionic liquids, or supercritical CO2. Reduced volatile organic compound (VOC) emissions.

Deeper Understanding of Reaction Mechanisms via Advanced In Situ Spectroscopy

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques offer powerful tools for monitoring reactions in real-time, identifying transient intermediates, and elucidating complex mechanistic pathways.

Future studies could employ in situ Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the kinetics and mechanism of the Mannich-type reaction used to synthesize this compound. nih.govacs.orgmdpi.com This would allow for the direct observation of key intermediates, such as iminium ions, and provide insights into the rate-determining steps of the reaction. acs.orgresearchgate.netunair.ac.id Such studies have been successfully applied to understand the mechanisms of similar multicomponent reactions like the Kabachnik-Fields and Biginelli reactions, revealing the sequence of bond-forming events. mdpi.comresearchgate.net The data obtained from these spectroscopic methods can be used to refine reaction conditions, improve yields, and control selectivity.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry provides a powerful platform for the rational design of new derivatives of this compound with tailored electronic and steric properties. By using theoretical calculations, researchers can predict the impact of various substituents on the molecule's reactivity, spectroscopic properties, and potential for specific applications before undertaking laboratory synthesis.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of novel derivatives. researchgate.netmdpi.com These studies can predict properties such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and rotational barriers, which are crucial for understanding the reactivity and potential applications in materials science. researchgate.net For instance, computational screening can identify substituents that enhance the electron-donating or -accepting character of the molecule, thereby tuning its optical and electronic properties for use in optoelectronic devices. mdpi.com This in silico approach can accelerate the discovery of new functional molecules by prioritizing synthetic targets with the most promising characteristics, saving significant time and resources. mdpi.comresearchgate.net

Development of Advanced Materials with Tailored Optoelectronic Features

The inherent electronic properties of this compound, arising from the interplay between the electron-donating dimethylamino and hydroxyl groups and the electron-withdrawing aldehyde group, make it an attractive building block for advanced organic materials. urfu.ruresearchgate.net Future research should focus on incorporating this scaffold into polymers, dyes, and other functional materials with tailored optoelectronic properties.

Derivatives of this compound could be synthesized to act as chromophores in dye-sensitized solar cells (DSSCs) or as emissive components in organic light-emitting diodes (OLEDs) . researchgate.netalfa-chemistry.comossila.com The ability to tune the electronic structure through chemical modification allows for the systematic optimization of absorption and emission wavelengths. ossila.com The development of polymers incorporating this moiety could lead to new materials for flexible electronics and sensors. alfa-chemistry.comrsc.org The investigation of its nonlinear optical (NLO) properties is another promising research direction, as molecules with large hyperpolarizabilities are in demand for applications in telecommunications and optical computing.

Table 2: Potential Optoelectronic Applications

Application Role of this compound Derivative Desired Properties
Organic Light-Emitting Diodes (OLEDs) Emissive layer material or host. High photoluminescence quantum yield, tunable emission color. researchgate.netalfa-chemistry.com
Dye-Sensitized Solar Cells (DSSCs) Sensitizer dye to absorb light. Broad absorption spectrum, efficient electron injection. alfa-chemistry.com
Organic Photovoltaics (OPVs) Donor or acceptor material in the active layer. Appropriate energy levels, high charge carrier mobility.
Nonlinear Optical (NLO) Materials Chromophore for frequency conversion or optical switching. High molecular hyperpolarizability, good thermal stability.

Integration into Multicomponent Systems for Complex Chemical Transformations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of MCRs, enabling the rapid generation of diverse chemical libraries.

A significant area for future exploration is the use of this aldehyde in well-established MCRs such as the Biginelli mdpi.comwikipedia.orgtaylorandfrancis.com and Hantzsch reactions . The electronic nature of the substituents on the aromatic ring can influence the reactivity and outcome of these reactions, potentially leading to novel heterocyclic scaffolds with interesting biological or material properties. Furthermore, its application in other MCRs, like the Ugi or Passerini reactions, could be investigated. The development of novel MCRs involving this compound and other versatile building blocks, such as 4-hydroxycoumarin or dimedone, could provide access to complex molecular architectures that would be difficult to synthesize through traditional multi-step methods. nih.govresearchgate.net This approach is particularly valuable for drug discovery and the development of functional materials, where molecular diversity is key. wikipedia.orgmdpi.com

Table of Mentioned Compounds

Compound Name
This compound
4-Hydroxybenzaldehyde
Dimethylamine
Formaldehyde
4-hydroxycoumarin
Dimedone
Ethyl acetoacetate
Benzaldehyde (B42025)

Q & A

Q. How can advanced chromatographic techniques be applied to separate this compound from complex reaction mixtures?

  • Methods :
  • HPLC : Use a C18 column with a gradient mobile phase (water:acetonitrile, 0.1% formic acid) and UV detection .
  • Prep-TLC : Employ silica gel plates and dichloromethane:methanol (9:1) for small-scale purification .
  • Chiral Separation : If enantiomers are present, utilize chiral stationary phases (e.g., amylose derivatives) .

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